molecular formula C12H19N5 B11755352 [(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11755352
M. Wt: 233.31 g/mol
InChI Key: TXWHUSPZPHUASP-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives. Similar compounds include:

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.

    3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.

    1-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group attached.

The uniqueness of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its dual pyrazole structure and the specific functional groups it possesses, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-10(2)17-7-5-11(15-17)8-13-9-12-4-6-14-16(12)3/h4-7,10,13H,8-9H2,1-3H3

InChI Key

TXWHUSPZPHUASP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=NN2C

Origin of Product

United States

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